molecular formula C7H6IN3 B1326388 3-Iodo-1H-indazol-6-amine CAS No. 885519-20-0

3-Iodo-1H-indazol-6-amine

Cat. No.: B1326388
CAS No.: 885519-20-0
M. Wt: 259.05 g/mol
InChI Key: QSRGYTWPGHFSQH-UHFFFAOYSA-N
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Description

3-Iodo-1H-indazol-6-amine is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-1H-indazol-6-amine typically involves the introduction of an amine group to the indazole ring followed by iodination. One common synthetic route is the amination of an indazole precursor, which is then subjected to iodination at the 3-position. This can be achieved through various methods, including transition metal-catalyzed reactions and electrophilic iodination .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-1H-indazol-6-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted indazoles, while coupling reactions can produce complex biaryl structures .

Scientific Research Applications

3-Iodo-1H-indazol-6-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Iodo-1H-indazol-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The iodine atom and amine group play crucial roles in binding to these targets, modulating their activity. For instance, the compound may inhibit kinase enzymes by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Iodo-1H-indazol-6-amine is unique due to the presence of the iodine atom, which enhances its reactivity and binding affinity to molecular targets. This makes it a valuable compound in the design of novel therapeutic agents and research probes .

Properties

IUPAC Name

3-iodo-2H-indazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6IN3/c8-7-5-2-1-4(9)3-6(5)10-11-7/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSRGYTWPGHFSQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40646300
Record name 3-Iodo-2H-indazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885519-20-0
Record name 3-Iodo-2H-indazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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